2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl-linked acetamide moiety. The acetamide branch incorporates an N-methylmethanesulfonamido group, while the 5-position of the thiadiazole ring is functionalized with a [(pyridin-3-yl)carbamoyl]methyl sulfanyl group. Its structural complexity combines heterocyclic, sulfonamide, and carbamoyl motifs, which are common in antimicrobial, anticancer, and anti-inflammatory agents . The presence of the pyridinyl carbamoyl group may enhance target binding via π-π stacking or hydrogen bonding, while the methyl sulfonamido substituent could improve metabolic stability .
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4S3/c1-19(26(2,22)23)7-10(20)16-12-17-18-13(25-12)24-8-11(21)15-9-4-3-5-14-6-9/h3-6H,7-8H2,1-2H3,(H,15,21)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPBJLKWNTXHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CN=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative belonging to the class of thiadiazole compounds, which have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S₃
- Molecular Weight : 366.5 g/mol
The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of the pyridine and sulfonamide groups contributes to its biological activity.
Biological Activity Overview
Research has indicated that the compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- A study demonstrated that derivatives of thiadiazole compounds displayed significant inhibitory effects against various bacterial strains. The synthesized compounds were tested against human carbonic anhydrases (hCA I and hCA II), showing superior activity compared to standard drugs like Acetazolamide .
- The structure–activity relationship (SAR) indicated that modifications on the thiadiazole ring enhanced antimicrobial potency .
-
Anticancer Activity :
- In vitro studies assessed the cytotoxic effects of related thiadiazole derivatives against cancer cell lines such as HT-29, A431, and PC3. Notably, compound 9e exhibited significant cytotoxicity against the A431 cell line, inducing apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Further investigations revealed that these compounds inhibited key signaling pathways involved in cancer progression, including the vascular endothelial growth factor (VEGF) pathway .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiadiazole derivatives, it was found that those with specific substitutions on the thiadiazole ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness against hCA enzymes was particularly noteworthy, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Case Study 2: Anticancer Mechanisms
A separate investigation focused on the mechanism of action of compound 9e against A431 cells. The results indicated:
- Induction of apoptosis confirmed by Western blot analysis.
- Inhibition of VEGFR-2 phosphorylation, which is critical for tumor angiogenesis.
- Enhanced cytotoxicity in three-dimensional cell culture models, illustrating its potential for clinical application .
Data Tables
| Activity Type | Target | IC50 Value (µM) | Standard Comparison |
|---|---|---|---|
| Antimicrobial | hCA I | 0.5 | Acetazolamide (1.0) |
| Anticancer | A431 Cell Line | 12.5 | 5-Fluorouracil (10) |
| Anticancer | MCF-7 Cell Line | 0.28 | Doxorubicin (0.5) |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that utilize commercially available reagents. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound. For instance, a study highlighted the synthesis of related thiadiazole derivatives, showcasing methodologies that could be adapted for our compound .
Antimicrobial Properties
Recent studies have indicated that compounds containing thiadiazole and pyridine moieties exhibit significant antimicrobial activity. The structure of 2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide suggests potential efficacy against various bacterial strains. In vitro evaluations could reveal its effectiveness compared to established antibiotics.
Anti-inflammatory Effects
Molecular docking studies have suggested that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The potential anti-inflammatory properties of this compound warrant further investigation through both computational and experimental approaches .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Preliminary studies involving related compounds have shown promising results in inhibiting tumor cell growth. For example, derivatives with similar scaffolds have been tested against multiple cancer cell lines, yielding significant growth inhibition rates .
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Study A | Evaluated the antimicrobial activity of thiadiazole derivatives; found effective against Gram-positive bacteria. |
| Study B | Investigated anti-inflammatory properties via molecular docking; suggested potential as a 5-LOX inhibitor. |
| Study C | Conducted in vitro tests on cancer cell lines; showed significant inhibition rates compared to control treatments. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3,4-thiadiazole-2-yl acetamides. Key structural analogues include:
Key Observations :
- Thiadiazole vs.
- Substituent Impact : Chloroacetamide derivatives () show potent cytotoxicity, suggesting electron-withdrawing groups enhance anticancer activity. The target compound’s methyl sulfonamido group may similarly improve pharmacokinetics by reducing metabolic degradation .
- Pyridinyl vs.
Pharmacokinetic and Pharmacodynamic Profiles
- Methyl Sulfonamido Advantage: highlights that methyl sulfonamido groups enhance metabolic stability by resisting cytochrome P450 oxidation, which may extend the target compound’s half-life compared to non-sulfonamido analogues .
- Pyridinyl Carbamoyl Contribution: Pyridine rings improve solubility and bioavailability compared to purely aromatic substituents (e.g., ’s chlorophenyl group), as noted in studies on similar heterocycles .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Basic: How can structural characterization be optimized for this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
NMR Analysis :
- Use DMSO-d₆ or CDCl₃ to resolve sulfonamide (δ ~2.9–3.2 ppm) and thiadiazole (δ ~7.5–8.5 ppm) protons .
- Assign peaks via 2D experiments (HSQC, HMBC) to confirm connectivity.
X-ray Crystallography :
- Grow single crystals via slow evaporation (ethanol/water).
- Refine structures using SHELXL for small-molecule resolution and ORTEP-3 for graphical representation of thermal ellipsoids .
Example : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, intermolecular H-bonding (C–H⋯O) was critical for confirming packing motifs .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Q. Methodological Answer :
Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance precision.
Refinement in SHELXL :
- Apply restraints for disordered sulfonamide or thiadiazole groups.
- Validate geometry using CIF check tools to ensure bond lengths/angles align with standards (e.g., Allen et al., 1987) .
ORTEP-3 Visualization : Analyze torsion angles (e.g., nitro group twist: O1–N1–C3–C2 = -16.7°) to confirm planarity or distortion in heterocycles .
Case Study : A nitro group in a related compound showed a 160.9° torsion angle, indicating significant deviation from the benzene plane .
Advanced: How to evaluate conflicting biological activity data across structural analogs?
Q. Methodological Answer :
Comparative Pharmacological Profiling :
- Test the compound against analogs (e.g., 5-nitrofurans with thiadiazole/oxadiazole substituents) in standardized assays (e.g., cytotoxicity, enzyme inhibition) .
- Use dose-response curves to quantify potency (IC₅₀) and selectivity.
Data Contradiction Analysis :
- Cross-reference tumor incidences from rodent studies (e.g., 40–60% in thiadiazole derivatives vs. 22% in oxadiazole analogs) to identify structure-activity trends .
- Apply QSAR models to correlate substituents (e.g., pyridinyl vs. phenyl) with bioactivity.
Example Table : Tumor Incidence in 5-Nitrofuran Derivatives (Adapted from )
| Substituent | Tumor Incidence (%) | Tissues Affected |
|---|---|---|
| 1,3,4-Thiadiazole | 60 | Kidney, Lung, Intestine |
| 1,3,4-Oxadiazole | 40 | Mammary Gland |
| 1,2,4-Oxadiazole | 50 | Liver, Pancreas |
Advanced: How to design experiments for optimizing reaction yields in multi-step syntheses?
Q. Methodological Answer :
Design of Experiments (DoE) :
- Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design.
- Analyze outcomes via ANOVA to identify significant factors .
Flow Chemistry :
- Implement continuous-flow reactors for exothermic steps (e.g., acylation) to enhance reproducibility and safety .
In-line Analytics :
Case Study : Omura-Sharma-Swern oxidation in flow systems improved diphenyldiazomethane yield by 25% compared to batch methods .
Advanced: What computational methods support the prediction of biological targets?
Q. Methodological Answer :
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
- Validate poses with MD simulations (NAMD/GROMACS) .
Pharmacophore Modeling :
- Map electrostatic/hydrophobic features of the pyridinyl-thiadiazole scaffold to prioritize targets .
Example : A pyrazolo[4,3-d]pyrimidinone analog showed high affinity for tyrosine kinases in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
